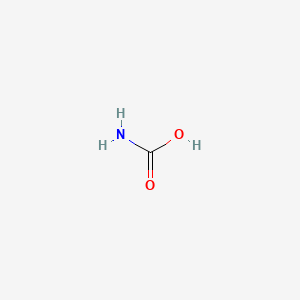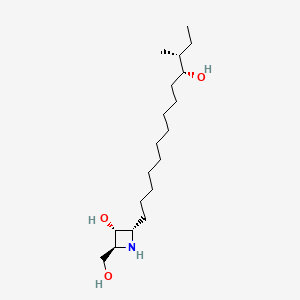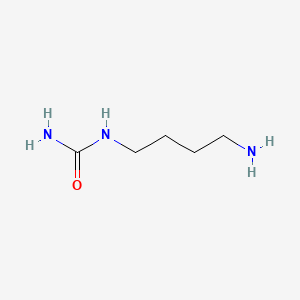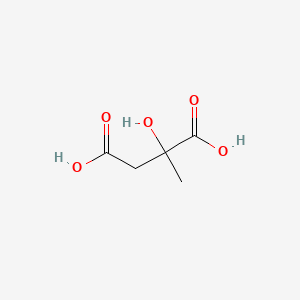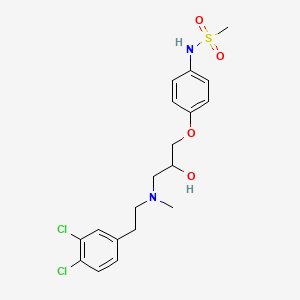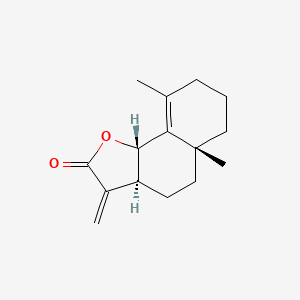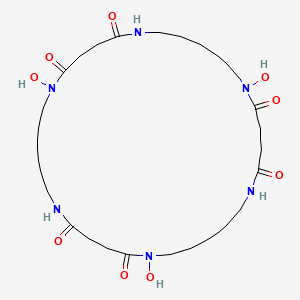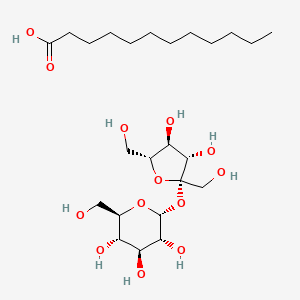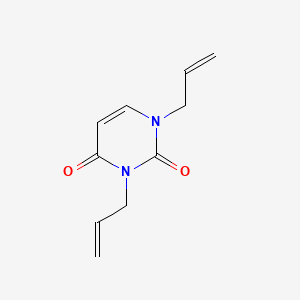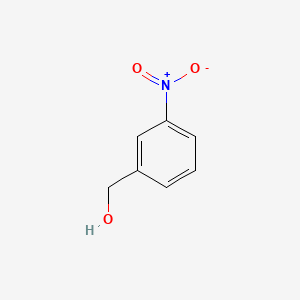
3-Nitrobenzyl alcohol
Übersicht
Beschreibung
3-Nitrobenzyl alcohol (3-NBA) is an organic compound with the formula C7H7NO3 . It is most commonly used as a matrix for spectrometry methods . It helps in the analysis of porphyrins, cyclic peptides, alkali metal cationized fatty acids for collisional activation, and certain organoruthenium compounds .
Synthesis Analysis
The synthesis of 3-Nitrobenzyl alcohol involves the palladium-catalyzed hydroxyl methylation of arylboronic acid . The reaction conditions include the use of bis (η3-allyl-μ-chloropalladium (II)) and 1-(2-bromophenyl)-3-(2,6-diisopropylphenyl)-4,5-dihydroimidazolinium chloride in tetrahydrofuran and water at 100°C for 2 hours .
Molecular Structure Analysis
The molecular structure of 3-Nitrobenzyl alcohol can be represented by the formula C7H7NO3 . The 3D structure can be viewed using Java or Javascript .
Chemical Reactions Analysis
3-Nitrobenzyl alcohol is involved in various chemical reactions. For instance, it undergoes condensation with N, N-dimethylformamide dimethyl acetal followed by catalytic hydrogenation to yield 7-hydroxymethyl-indole .
Physical And Chemical Properties Analysis
3-Nitrobenzyl alcohol is a yellow to brown crystalline low melting solid . It has a density of 1.29 g/mL at 20 °C . The melting point ranges from 30 to 32 °C, and the boiling point is between 175 to 180 °C at 3 mmHg .
Wissenschaftliche Forschungsanwendungen
Substrate for Cytosolic Alcohol Dehydrogenase
3-Nitrobenzyl alcohol is known to be the best substrate for cytosolic alcohol dehydrogenase . Cytosolic alcohol dehydrogenase is an enzyme that plays a crucial role in the metabolism of alcohols in the body. The use of 3-Nitrobenzyl alcohol in this context helps researchers understand the functioning and kinetics of this enzyme.
Matrix for Fast-Atom Bombardment Mass Spectrometry
Fast-atom bombardment mass spectrometry (FAB-MS) is a technique used for the analysis of a wide range of materials. 3-Nitrobenzyl alcohol has been employed as a matrix during FAB-MS . This allows the ionization of nonvolatile and thermally labile molecules, making it possible to analyze them using mass spectrometry.
Isolation of Palmitylated Peptide Fragment from Bovine Rhodopsin
3-Nitrobenzyl alcohol has been used in the isolation of palmitylated peptide fragment from bovine rhodopsin . Palmitylation is a common post-translational modification in proteins, and understanding this process is crucial for comprehending protein function and regulation.
Characterization by Mass Spectrometry
In addition to its use as a matrix in FAB-MS, 3-Nitrobenzyl alcohol has also been used in the characterization of various compounds by mass spectrometry . This involves the determination of the molecular weight, structure, and other properties of the compounds.
Analysis of Porphyrins
Porphyrins are a group of organic compounds, many of which play important roles in biological systems. 3-Nitrobenzyl alcohol has been used in the analysis of porphyrins .
Analysis of Cyclic Peptides
Cyclic peptides are a class of peptides in which the amino acid sequence forms a ring structure rather than a linear chain. 3-Nitrobenzyl alcohol has been used in the analysis of cyclic peptides .
Analysis of Alkali Metal Cationized Fatty Acids
Alkali metal cationized fatty acids are fatty acids that have been ionized by alkali metals. 3-Nitrobenzyl alcohol has been used in the analysis of these compounds for collisional activation .
Analysis of Organoruthenium Compounds
Organoruthenium compounds are compounds containing ruthenium-carbon bonds. 3-Nitrobenzyl alcohol has been used in the analysis of certain organoruthenium compounds .
Wirkmechanismus
Target of Action
3-Nitrobenzyl alcohol is an organic compound that primarily targets the functional groups in other organic compounds, particularly alcohols . It is often used in reactions involving the conversion of alcohols into other compounds .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. For instance, when alcohols react with a hydrogen halide, a substitution takes place producing an alkyl halide and water . The order of reactivity of alcohols is tertiary > secondary > primary methyl . The reaction is acid-catalyzed . Primary and secondary alcohols can be converted to alkyl chlorides and bromides by allowing them to react with a mixture of a sodium halide and sulfuric acid .
Biochemical Pathways
The biochemical pathways affected by 3-Nitrobenzyl alcohol are primarily those involving the conversion of alcohols into other compounds . These include the conversion of alcohols into alkyl halides, tosylates, alkenes, and esters .
Pharmacokinetics
It is known that the compound has a molar mass of 153135 and a density of 129 g/mL .
Result of Action
The molecular and cellular effects of 3-Nitrobenzyl alcohol’s action primarily involve the transformation of the target molecules. This means that the absolute configuration of the carbon atom attached to the hydroxyl group remains unchanged throughout the reaction .
Action Environment
The action of 3-Nitrobenzyl alcohol can be influenced by various environmental factors. For instance, the compound has been used as a liquid matrix for fast atom bombardment and matrix-assisted laser desorption ionization . In electrospray ionization, 3-Nitrobenzyl alcohol is doped into low surface tension spray solvents to increase analyte charging .
Safety and Hazards
Zukünftige Richtungen
In mass spectrometry, 3-Nitrobenzyl alcohol is often abbreviated as “3-NBA” or “m-NBA” and has been used as a liquid matrix for fast atom bombardment and matrix-assisted laser desorption ionization . In electrospray ionization, 3-NBA is doped into low surface tension spray solvents to increase analyte charging . This suggests that 3-Nitrobenzyl alcohol has potential future applications in the field of mass spectrometry.
Eigenschaften
IUPAC Name |
(3-nitrophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4,9H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWNPOQFCIIFQDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060698 | |
| Record name | Benzenemethanol, 3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; mp = 30-32 deg C; [Sigma-Aldrich MSDS] | |
| Record name | 3-Nitrobenzyl alcohol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10806 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.0000858 [mmHg] | |
| Record name | 3-Nitrobenzyl alcohol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10806 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
3-Nitrobenzyl alcohol | |
CAS RN |
619-25-0 | |
| Record name | 3-Nitrobenzyl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=619-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Nitrobenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619250 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Nitrobenzyl alcohol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5388 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenemethanol, 3-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenemethanol, 3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-nitrobenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.627 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | M-NITROBENZYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F829X990IV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 3-nitrobenzyl alcohol often used as a matrix in MALDI and FAB mass spectrometry?
A1: 3-Nitrobenzyl alcohol exhibits several properties that make it a suitable matrix for these techniques:
- Good Solvent: 3-NBA dissolves a variety of polar and non-polar analytes, including peptides, proteins, and fullerenes. [, , , , , , , , , , ]
- UV Absorption: It efficiently absorbs UV laser light, facilitating analyte desorption and ionization in MALDI. [, , ]
- Low Background: 3-NBA produces a relatively clean mass spectrum with minimal background interference, improving analyte signal detection. [, ]
- Persistent Ion Beam: It promotes the formation of stable secondary ion beams, crucial for FAB-MS analysis. [, ]
Q2: Are there any limitations to using 3-nitrobenzyl alcohol as a matrix?
A2: Yes, some limitations exist:
- Reduction Inhibition: While 3-NBA is better than matrices like glycerol at inhibiting analyte reduction, it doesn't completely eliminate it. [, ]
- Analyte-Matrix Interactions: 3-NBA can form adducts with certain analytes, such as aromatic sulfonic acids and dihydroxybenzenes, complicating spectral interpretation. [, ]
Q3: How does deuterium-labeled 3-nitrobenzyl alcohol (DNBA) aid in mass spectrometry?
A3: DNBA helps determine the number of exchangeable hydrogens in a molecule by inducing isotopic shifts in the mass spectrum. [] This information is valuable for structural elucidation.
Q4: Can 3-nitrobenzyl alcohol be used in liquid mixtures for MALDI?
A4: Yes, research shows 3-NBA can be mixed with strongly absorbing compounds like rhodamine 6G to form liquid matrices for MALDI at specific wavelengths (e.g., 532 nm or 337 nm). []
Q5: How do different matrices compare to 3-NBA in analyzing specific compounds like sulfonated azo dyes?
A5: Studies comparing 3-NBA to matrices like glycerol, thioglycerol, and diethanolamine for analyzing sulfonated azo dyes found that 3-NBA produced mass spectra with the most intense sample ions and the least interference from matrix ions. []
Q6: What is the molecular formula and weight of 3-nitrobenzyl alcohol?
A6: The molecular formula is C₇H₇NO₃, and the molecular weight is 153.14 g/mol.
Q7: How do structural differences in nitrotoluene isomers affect their metabolism?
A7: Research on the metabolism of nitrotoluene isomers (2-nitrotoluene, 3-nitrotoluene, 4-nitrotoluene) by rat hepatocytes revealed that while all isomers are metabolized to their respective benzyl alcohols, significant differences exist in the subsequent metabolism of these alcohols. [] For example, 4-nitrotoluene is primarily metabolized to S-(4-nitrobenzyl)glutathione, whereas 2-nitrotoluene forms 2-nitrobenzyl alcohol glucuronide as a major metabolite.
Q8: Can toluene dioxygenase oxidize nitrotoluenes?
A8: Yes, studies show that toluene dioxygenase can oxidize nitrotoluene isomers. Interestingly, it exhibits different oxidation patterns depending on the isomer. For example, 2- and 3-nitrotoluene are primarily oxidized to their respective nitrobenzyl alcohols, while 4-nitrotoluene is converted to 2-methyl-5-nitrophenol and 3-methyl-6-nitrocatechol. []
Q9: What unique reaction was observed with tetrabenzyl N-glucosidic, N-mannosidic and N-galactosidic isomers during FAB/MIKE spectrometry analysis with a 3-NBA matrix?
A9: An interesting rearrangement was observed in the MIKE spectra of these isomers. A benzyl group from the sugar ring rearranged onto the nitrogen atom of the base group, forming [R + Bzl + H]+ and [R + 2Bzl]+ ions. [] This rearrangement provides valuable structural information for differentiating these isomers.
Q10: How is 3-nitrobenzyl alcohol used in the synthesis of ER-49890, an adhesion molecule inhibitor?
A10: 3-Nitrobenzyl alcohol serves as a starting material for synthesizing the 10H-pyrazino[2,3-b][1,4]benzothiazine core of ER-49890. [] The synthesis involves a multi-step process starting from commercially available 4-chloro-3-nitrobenzyl alcohol.
Q11: Can 3-nitrobenzyl alcohol be used for nanoparticle detection?
A11: Research indicates that while 3-NBA is not directly used for nanoparticle detection, it can be used as a model organic nanoparticle in studies evaluating the efficiency of laser ablation mass spectrometry for detecting nanoparticles of various sizes and compositions. []
Q12: Has 3-nitrobenzyl alcohol been used in studying β-glucuronidase activity?
A12: While 3-NBA itself doesn't directly interact with β-glucuronidase, it is a metabolite of the PET tracer 18F-FEAnGA, which has been investigated for its ability to detect β-glucuronidase release during neuroinflammation. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

